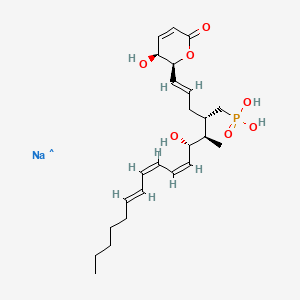

CID 162679346

Description

Properties

Molecular Formula |

C24H37NaO7P |

|---|---|

Molecular Weight |

491.5 g/mol |

InChI |

InChI=1S/C24H37O7P.Na/c1-3-4-5-6-7-8-9-10-11-14-21(25)19(2)20(18-32(28,29)30)13-12-15-23-22(26)16-17-24(27)31-23;/h7-12,14-17,19-23,25-26H,3-6,13,18H2,1-2H3,(H2,28,29,30);/b8-7+,10-9-,14-11-,15-12+;/t19-,20-,21+,22+,23+;/m1./s1 |

InChI Key |

BXBYAEQYBHEFKD-UJWUKXQISA-N |

Isomeric SMILES |

CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)CP(=O)(O)O)O.[Na] |

Canonical SMILES |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)CP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the resulting solution in an aqueous medium to obtain an intermediate product . The intermediate is then subjected to further reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound is known to undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 162679346, hypothetical comparisons are drawn using frameworks from studies on structurally related compounds.

2.1. Structural Similarity

While this compound’s structure is unspecified, emphasizes the importance of structural overlays and functional group analysis for substrates and inhibitors. For example:

- Taurocholic acid (CID 6675) : A bile acid derivative with a steroid backbone and sulfonic acid group, critical for membrane transport interactions .

- Betulinic acid (CID 64971): A pentacyclic triterpenoid with hydroxyl and carboxylic acid groups, known for antiviral and anticancer activity .

If this compound shares functional groups (e.g., hydroxyl, carboxylate) with these compounds, its solubility, bioavailability, and target binding could be inferred.

2.2. Physicochemical Properties

Key properties such as logP (lipophilicity), molecular weight, and polar surface area (PSA) are critical for drug-likeness. For example:

| Compound | CID | Molecular Weight | logP | PSA (Ų) |

|---|---|---|---|---|

| Taurolithocholic acid | 439763 | 499.7 | 3.2 | 94.7 |

| Irbesartan | 3749 | 428.5 | 5.8 | 106.0 |

| Hypothetical this compound | 162679346 | N/A | N/A | N/A |

Data sourced from PubChem entries in .

Without experimental data for this compound, predictive tools (e.g., QSAR models) would be required to estimate these parameters, as suggested in cheminformatics best practices ().

Recommendations for Future Studies

Structural Elucidation : Conduct X-ray crystallography or high-resolution mass spectrometry to resolve this compound’s structure .

Benchmarking Against Analogs: Compare with compounds like oscillatoxin derivatives () or betulinic acid analogs () using computational docking or phenotypic screening.

Data Reporting : Adhere to standardized metadata reporting as outlined in cheminformatics guidelines ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.